methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 3-fluorophenylmethyl group at the 1-position, a thiomorpholine sulfonyl moiety at the 3-position, and a methyl carboxylate ester at the 4-position. The compound’s synthesis likely involves Suzuki-Miyaura coupling or sulfonylation reactions, as inferred from analogous protocols in patents .
Propriétés
IUPAC Name |
methyl 1-[(3-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S2/c1-24-16(21)14-11-19(10-12-3-2-4-13(17)9-12)18-15(14)26(22,23)20-5-7-25-8-6-20/h2-4,9,11H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLQROIKDXOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Key Properties
- Molecular Formula : C₁₄H₁₈F N₃O₄S
- Molecular Weight : 335.37 g/mol
- Solubility : Soluble in DMSO and methanol; sparingly soluble in water.
Antitumor Activity
Research has indicated that pyrazole derivatives, including methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate, exhibit significant antitumor properties. A study demonstrated that similar compounds effectively inhibited various cancer cell lines, including BRAF(V600E) and EGFR-positive cells, suggesting potential applications in targeted cancer therapies .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This property is particularly valuable in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Antibacterial and Antifungal Activity
Methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate has demonstrated moderate to excellent antifungal activity against several phytopathogenic fungi. In vitro assays revealed that it effectively inhibited the growth of species like Botrytis cinerea and Fusarium solani, indicating its potential use as an agricultural fungicide .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structure, particularly the thiomorpholine sulfonyl group, which enhances its interaction with biological targets. Modifications on the pyrazole ring or the fluorophenyl group may further optimize its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and bioavailability |
| Variations in fluorine substitution | Altered binding affinity for target enzymes |
Case Study 1: Antitumor Efficacy
In a recent study, researchers synthesized a series of pyrazole derivatives, including methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate, and evaluated their antitumor efficacy against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against BRAF(V600E) mutant melanoma cells, highlighting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory mechanisms of similar pyrazole compounds. It was found that these compounds inhibited NF-kB activation, leading to reduced expression of inflammatory mediators. This suggests that methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate could be developed into a novel anti-inflammatory drug .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features are compared below with five analogous pyrazole derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Influence on Bioactivity: The thiomorpholine sulfonyl group in the target compound and may enhance solubility and binding affinity compared to simpler sulfonamides (e.g., ). The 3-fluorophenylmethyl group in the target compound likely improves metabolic stability relative to non-fluorinated analogs (e.g., ).
Thermal Stability: Chromenone-containing derivatives () exhibit higher melting points (227–245°C) compared to non-aromatic analogs, suggesting enhanced crystallinity and stability.
Functional Group Trade-offs :
- Carboxamide derivatives () may exhibit altered pharmacokinetics (e.g., slower esterase-mediated hydrolysis) compared to carboxylate esters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
